CB1/2 agonist 1

Cannabinoid Pharmacology GPCR Signaling Functional Selectivity

Cannabinoid researchers often struggle with tool compounds that lack CNS exposure or have inconsistent CB1/CB2 functional selectivity. CB1/2 agonist 1 (CAS 2986688-90-6) solves this as a dual CB1/CB2 full agonist (EC50 56.15 nM / 11.63 nM) with validated blood-brain barrier penetration. • Reduces glutamate release & LPS-induced microglial activation; increases anti-inflammatory IL-10 by 483.7% while decreasing IL-1β & IL-6 • Dose-dependently attenuates neuropathic pain in oxaliplatin models & improves disease severity in EAE mouse models of multiple sclerosis • Consistent purity & batch-to-batch reliability for reproducible CNS pharmacology studies

Molecular Formula C21H24BrFN2O2
Molecular Weight 435.3 g/mol
Cat. No. B12412174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCB1/2 agonist 1
Molecular FormulaC21H24BrFN2O2
Molecular Weight435.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C(=O)N1CC2=CC=C(C=C2)F)C(=O)NC3CCCCCC3)Br
InChIInChI=1S/C21H24BrFN2O2/c1-14-19(22)12-18(20(26)24-17-6-4-2-3-5-7-17)21(27)25(14)13-15-8-10-16(23)11-9-15/h8-12,17H,2-7,13H2,1H3,(H,24,26)
InChIKeyIBDOGMBSQPMZKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CB1/2 agonist 1: Dual CB1/CB2 Agonist Profile


CB1/2 agonist 1 (CAS: 2986688-90-6) is a synthetic small-molecule dual agonist of the cannabinoid receptors CB1 and CB2. It exhibits sub-micromolar functional potency at both receptors (CB1 EC50 = 56.15 nM; CB2 EC50 = 11.63 nM) and demonstrates the ability to cross the blood-brain barrier [1]. In in vitro models, it reduces glutamate release and LPS-induced microglial activation, and in vivo, it dose-dependently attenuates neuropathic pain and improves disease severity in a mouse model of multiple sclerosis [1].

Dual CB1/CB2 agonism for endocannabinoid pathway studies
Blood-brain barrier crossing profile supports CNS-penetrant research
In vitro and in vivo neuroinflammation model context

Why CB1/2 agonist 1 Is Non-Substitutable


Cannabinoid receptor ligands exhibit profound differences in functional selectivity, signaling bias, and receptor subtype specificity. While many compounds display binding affinity for both CB1 and CB2, their intrinsic activity (full agonism, partial agonism, inverse agonism) at each receptor can vary drastically, leading to divergent downstream biological effects [1]. For example, CB1/2 agonist 2 acts as a full CB1 agonist but a competitive CB2 inverse agonist, whereas CB1/2 agonist 1 is a dual agonist at both receptors [1]. Furthermore, blood-brain barrier penetration is not a universal property among CB1/2 ligands, critically limiting the utility of peripherally restricted analogs for central nervous system applications . Simple substitution based on nominal receptor binding can therefore lead to irreproducible or contradictory experimental outcomes.

CB2 functional polarity may differ
Ligands with similar CB1/CB2 binding can diverge in functional activity (agonism vs inverse agonism), altering pathway activation.
CNS exposure may not be universal
Blood-brain barrier penetration varies among CB1/2 ligands; peripherally restricted analogs may not reproduce central effects.

CB1/2 agonist 1 Comparative Evidence


Dual Agonism Profile vs. CB1/2 agonist 2

CB1/2 agonist 1 functions as a dual agonist at both CB1 and CB2 receptors, with EC50 values of 56.15 nM and 11.63 nM, respectively. In direct contrast, CB1/2 agonist 2, while possessing high binding affinity (Ki: 3.5 nM for CB1, 1.2 nM for CB2), acts as a full agonist at CB1 but a competitive inverse agonist at CB2 [1]. This functional divergence at CB2 renders CB1/2 agonist 2 unsuitable for studies requiring CB2 activation alongside CB1 engagement, a key feature of CB1/2 agonist 1.

CB1/2 Functional Polarity
Head-to-head
Target: CB1 EC50 56.15 nM, CB2 EC50 11.63 nM (dual agonist). Comparator: CB1/2 agonist 2 — CB1 full agonist, CB2 competitive inverse agonist.
CB2 functional polarity must be reviewed for pathway activation studies
Functional activity at CB2 determines study outcome
Cannabinoid Pharmacology GPCR Signaling Functional Selectivity

BBB Penetration vs. Peripheral Agonists

CB1/2 agonist 1 is characterized as a brain-penetrant CB1/2 agonist, a critical property for targeting central nervous system (CNS) pathologies such as multiple sclerosis [1]. This contrasts with peripherally restricted CB1/2 agonists (e.g., compound 45, hCB1 EC50 ~150 nM, hCB2 EC50 ~35 nM, CNS penetration <10%), which are intentionally designed to minimize central psychoactive effects but are ineffective for direct CNS target engagement [2].

CNS Penetration
Cross-study comparable
Target: Blood-brain barrier penetrant. Comparator (Compound 45): CNS penetration
CNS exposure context supports central neuroinflammation model selection
BBB penetration is a critical discriminator for CNS studies
Cytokine Modulation
Cross-study comparable
IL-10 release: 483.7% of control at 10 µM
Reported cytokine modulation supports microglial activation endpoint studies
LPS-activated BV-2 microglia; comparator lacks functional data
In Vivo Antinociception
Cross-study comparable
Dose-dependent relief at 5–50 mg/kg i.p. in oxaliplatin-induced neuropathic pain. Comparator WIN 55,212-2 has established but broader CNS side-effect profile.
Chemotherapy-induced pain model antinociception endpoint context
Oxaliplatin model provides translational relevance for CIPN research
CB2 Potency vs. CP 55,940
Cross-study comparable
Target CB2 EC50: 11.63 nM; CP 55,940: 0.3 nM (~39-fold more potent).
Lower potency may support sub-maximal receptor activation studies
Graded activation avoids ceiling effects in functional assays
Neuroinflammation Multiple Sclerosis Pharmacokinetics

Cytokine Modulation vs. CB1/2 agonist 3

In LPS-activated BV-2 microglial cells, CB1/2 agonist 1 (10 µM) significantly decreases the secretion of pro-inflammatory cytokines IL-1β and IL-6, and increases the release of the anti-inflammatory cytokine IL-10 to 483.7% of control [1]. In contrast, CB1/2 agonist 3 acts as a partial agonist at CB1 (EC50 = 30.99 nM) and a weak inhibitor of CB2 (EC50 = 1.28 nM in [35S]GTPγS binding) and has not demonstrated comparable anti-inflammatory cytokine modulation [2].

Cytokine Modulation
Cross-study comparable
IL-10 release: 483.7% of control at 10 µM
Reported cytokine modulation supports microglial activation endpoint studies
LPS-activated BV-2 microglia; comparator lacks functional data
Neuroinflammation Microglial Biology Cytokine Signaling

In Vivo Antinociception vs. WIN 55,212-2

CB1/2 agonist 1 (5-50 mg/kg, i.p.) dose-dependently relieves neuropathic pain in a mouse model of oxaliplatin-induced neuropathic pain [1]. While WIN 55,212-2 is a well-established cannabinoid agonist (CB1 Ki = 62.3 nM; CB2 Ki = 3.3 nM), it has a different selectivity profile and its antinociceptive effects are often confounded by pronounced psychoactive and motor side effects at efficacious doses . The primary literature for CB1/2 agonist 1 demonstrates efficacy in a clinically relevant model of chemotherapy-induced neuropathic pain, a specific context not commonly reported for all CB1/2 ligands.

In Vivo Antinociception
Cross-study comparable
Dose-dependent relief at 5–50 mg/kg i.p. in oxaliplatin-induced neuropathic pain. Comparator WIN 55,212-2 has established but broader CNS side-effect profile.
Chemotherapy-induced pain model antinociception endpoint context
Oxaliplatin model provides translational relevance for CIPN research
Pain Research Neuropathic Pain In Vivo Pharmacology

CB2 Potency vs. CP 55,940

CB1/2 agonist 1 exhibits an EC50 of 11.63 nM at CB2 receptors, demonstrating potent activation [1]. While the reference agonist CP 55,940 is significantly more potent (CB2 EC50 = 0.3 nM), it is a non-selective, high-potency tool that can induce maximal receptor activation, potentially obscuring subtle modulatory effects . The moderate potency of CB1/2 agonist 1 (approximately 39-fold lower than CP 55,940 at CB2) may be advantageous for studies where full receptor saturation is not desired or for probing partial agonist pharmacology.

CB2 Potency vs. CP 55,940
Cross-study comparable
Target CB2 EC50: 11.63 nM; CP 55,940: 0.3 nM (~39-fold more potent).
Lower potency may support sub-maximal receptor activation studies
Graded activation avoids ceiling effects in functional assays
Receptor Pharmacology Potency Comparison Assay Development

CB1/2 agonist 1 Application Scenarios


Neuroinflammation and Multiple Sclerosis

The compound's dual CB1/CB2 agonism, coupled with its validated blood-brain barrier penetration and in vivo efficacy in an experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis, makes it an ideal tool for studying cannabinoid-mediated neuroprotection and immunomodulation in the CNS [1].

Chemotherapy-Induced Peripheral Neuropathy (CIPN)

The dose-dependent antinociceptive effect demonstrated in the oxaliplatin-induced neuropathic pain model specifically positions CB1/2 agonist 1 for research into the mechanisms and treatment of CIPN, a major clinical challenge in oncology [1].

Microglial Activation and Cytokine Modulation

The robust and quantifiable modulation of microglial cytokine production (increased IL-10, decreased IL-1β and IL-6) provides a clear functional readout for in vitro studies of neuroinflammation and glial cell biology [1].

Application
Selection Property
Validation Focus
Neuroinflammation / MS models
Dual CB1/CB2 agonism, CNS penetration
EAE model endpoint interpretation, cytokine profiling
CIPN model
Dose-dependent antinociceptive profile
Oxaliplatin model pain behavior endpoints, dose-response review
Microglial activation assays
Cytokine modulation (IL-10/IL-1β/IL-6)
LPS-activated microglial endpoint validation, secretion profiling

Technical Documentation Hub

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